N-[(2-Propoxyphenyl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[(2-propoxyphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-7-13-10-6-4-3-5-9(10)8-11-12/h3-6,8,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMZYMCFBSSIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30721711 | |
| Record name | N-[(2-Propoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154238-43-4 | |
| Record name | N-[(2-Propoxyphenyl)methylidene]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30721711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylamine Hydrochloride and 2-Propoxybenzaldehyde
A direct condensation of hydroxylamine hydrochloride with 2-propoxybenzaldehyde in ethanol or aqueous media is a foundational method. The reaction proceeds via nucleophilic attack of the hydroxylamine’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.
Typical Procedure:
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Reagents: Hydroxylamine hydrochloride (1.2 equiv), 2-propoxybenzaldehyde (1.0 equiv), sodium acetate (2.0 equiv), ethanol/water (1:1 v/v).
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Workup: Extraction with ethyl acetate (3×10 mL), drying over anhydrous Na₂SO₄, and solvent evaporation.
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Yield: ~99% (crude), requiring recrystallization in ethanol for purity.
Mechanistic Insight:
The sodium acetate neutralizes HCl generated during the reaction, shifting equilibrium toward imine formation. Polar protic solvents enhance proton transfer, accelerating dehydration.
Coupling Agent-Mediated Synthesis
For sterically hindered or low-reactivity aldehydes, coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are employed to activate the carbonyl group.
Protocol from Analogous Compounds:
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Reagents: 2-Propoxybenzaldehyde (1.0 equiv), O-alkylhydroxylamine hydrochloride (1.1 equiv), EDC (1.1 equiv), HOBt (1.1 equiv), DMF (solvent), DIPEA (2.0 equiv).
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Conditions: Stir at room temperature for 30 minutes, followed by 12–24 hours at 25°C.
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Workup: Dilution with water, extraction with EtOAc, washing with 0.5 N HCl and NaOH, recrystallization in ethanol.
Advantages:
Optimized Reaction Conditions and Catalytic Variations
Solvent and Temperature Effects
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 80 | 2 | 99 | 95 |
| DMF | 25 | 24 | 98 | 97 |
| Water/Acetate | 80 | 2 | 95 | 90 |
Key Observations:
Acid/Base Catalysis
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Base Catalysis (e.g., NaOAc, DIPEA): Enhances deprotonation of hydroxylamine, increasing nucleophilicity.
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Acid Catalysis (e.g., HCl, H₂SO₄): Rarely used due to potential hydrolysis of the imine product.
Purification and Characterization
Recrystallization
Crude product purity is elevated via recrystallization in ethanol or ethyl acetate/hexane mixtures. Ethanol recrystallization yields crystals with >97% purity, as confirmed by HPLC.
Analytical Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, CH=N), 7.45–7.10 (m, 4H, aromatic), 4.10 (t, 2H, OCH₂), 1.85–1.70 (m, 2H, CH₂), 1.05 (t, 3H, CH₃).
Challenges and Mitigation Strategies
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Imine Hydrolysis: Moisture-sensitive; reactions must be conducted under anhydrous conditions or with molecular sieves.
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Byproduct Formation: Aldehyde dimerization is suppressed by using coupling agents or excess hydroxylamine.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(2-Propoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
N-[(2-Propoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Propoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in studies related to enzyme kinetics and drug design.
Comparison with Similar Compounds
Key Observations :
Physicochemical and Crystallographic Properties
- Crystal Packing : Analogs like (E)-N-[3-methyl-1-phenylpyrazol-4-yl]methylidene hydroxylamine form tetramers via O–H···N hydrogen bonds and C–H···π interactions (). The propoxy group’s bulkiness may disrupt such packing, altering melting points or solubility .
- Stability : Hydroxylamine derivatives with electron-donating groups (e.g., -OCH₃ in ) are prone to oxidation, whereas electron-withdrawing groups stabilize the hydroxylamine moiety via resonance .
Biological Activity
N-[(2-Propoxyphenyl)methylidene]hydroxylamine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
This compound can be synthesized through various organic reactions involving hydroxylamine derivatives. The compound features a hydroxylamine functional group, which is known for its reactivity in biological systems, particularly in enzyme inhibition and protein modification.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets, including enzymes and proteins. The mechanism involves:
- Covalent Bond Formation : The compound can form covalent bonds with the active sites of enzymes, leading to inhibition or modification of enzyme activity, which is crucial for understanding enzyme kinetics and drug design.
- Reactive Intermediates : The hydroxylamine group can generate reactive intermediates that interact with biomolecules, potentially affecting various biological pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, which may have implications for drug development targeting diseases characterized by abnormal enzyme activity.
- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although further studies are necessary to confirm these findings and elucidate the underlying mechanisms.
- Anticancer Activity : There is emerging interest in the compound's potential as an anticancer agent, with ongoing research exploring its effects on cancer cell lines .
Data Table: Summary of Biological Activities
Case Studies
Case studies provide valuable insights into the practical applications and effects of this compound in biological settings. Here are a few notable examples:
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Case Study on Enzyme Inhibition :
- A study investigated the inhibition of a specific enzyme by this compound, demonstrating significant reductions in enzymatic activity at varying concentrations. This study highlighted the compound's potential as a lead for developing enzyme inhibitors.
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Antimicrobial Efficacy :
- In vitro assays conducted on several bacterial strains revealed that this compound exhibited dose-dependent antimicrobial activity. Further research is warranted to explore its efficacy in vivo.
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Cancer Cell Line Studies :
- Research involving human cancer cell lines indicated that treatment with this compound led to decreased cell viability and increased apoptosis rates, suggesting its potential as an anticancer therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[(2-Propoxyphenyl)methylidene]hydroxylamine, and how do reaction conditions influence yield and purity?
- Methodology : The compound is synthesized via condensation of 2-propoxybenzaldehyde with hydroxylamine hydrochloride in a solvent (e.g., ethanol/water) under basic conditions (sodium hydroxide or sodium acetate). Reflux at 60–80°C for 4–6 hours is typical .
- Critical Factors :
- Base selection : NaOH may accelerate reaction kinetics but risks hydrolysis, while sodium acetate offers milder conditions .
- Purification : Recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity .
- Data Table :
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| NaOH | Ethanol/water | 70 | 5 | 75 | 90 |
| NaOAc | Methanol | 60 | 6 | 85 | 95 |
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Key Techniques :
- NMR : ¹H/¹³C NMR confirms imine (C=N) formation (~160 ppm for C=N in ¹³C) and propoxy group integration .
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., O–H···N interactions in crystal packing) .
- MS : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 208.12) .
- Challenges : Crystallization may require slow evaporation from DMSO/water due to low solubility .
Q. What are the primary chemical reactions of This compound, and how do substituents influence reactivity?
- Reactions :
- Oxidation : Forms nitroso derivatives (e.g., with KMnO₄/H₂O₂) .
- Reduction : Yields amines using NaBH₄/LiAlH₄ .
- Substitution : Nucleophilic attack at the imine carbon (e.g., with Grignard reagents) .
- Substituent Effects : The 2-propoxy group enhances electron density at the phenyl ring, stabilizing intermediates during reduction/oxidation .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of the 2-propoxy group on reaction mechanisms?
- Methodology :
- DFT Calculations : Compare charge distribution and frontier orbitals (HOMO/LUMO) with analogs (e.g., 2-methoxy or 2-fluoro derivatives) to predict reactivity .
- MD Simulations : Study solvation effects and transition-state stabilization in polar solvents .
- Case Study : Fluorine substitution at position 4 increases electrophilicity of the imine group by 15% compared to 2-propoxy .
Q. How should researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Root Causes :
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram+ vs. Gram-) .
- Purity : Impurities from synthetic byproducts (e.g., unreacted aldehyde) may skew results .
- Mitigation :
- Standardized Protocols : Use HPLC-purified samples (>98%) and replicate assays across multiple models .
- Mechanistic Studies : Probe ROS generation or apoptosis markers to clarify mode of action .
Q. What advanced analytical methods resolve challenges in detecting trace degradation products or isomers?
- Techniques :
- HPLC-MS/MS : Identifies hydrolyzed products (e.g., 2-propoxybenzaldehyde) at ppm levels .
- Chiral HPLC : Separates E/Z isomers (if present) using cellulose-based columns .
- Case Study : A hydroxylamine-specific fluorescence probe (e.g., BODIPY-based) detects <1 µM concentrations in cellular assays .
Q. How do crystallographic data and solution-phase NMR results correlate for conformational analysis?
- Findings :
- Solid-State vs. Solution : X-ray structures often show planar imine groups, while NMR may indicate rotational flexibility in solution .
- Hydrogen Bonding : O–H···N interactions in crystals stabilize specific conformations absent in solution .
- Implications : MD simulations reconcile discrepancies by modeling solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
